REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>O.C(O)(=O)C.C(O)CC.C(OC(=O)C)C.[Fe]>[NH2:14][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 3 hours under reflux conditions
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered over hyflo
|
Type
|
ADDITION
|
Details
|
Then the filtrate is neutralized by the addition of sodiumbicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
EXTRACTION
|
Details
|
The water phase is extracted twice with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent in a water jet vacuum the
|
Type
|
CUSTOM
|
Details
|
obtained raw material
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography over silica gel (eluant ethylacetate)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC=CC1C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |